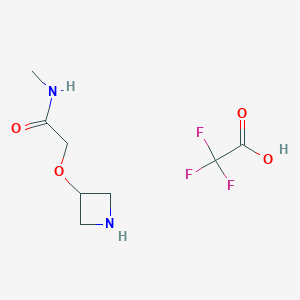

2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid

CAS No.: 2082756-04-3

Cat. No.: VC7644304

Molecular Formula: C8H13F3N2O4

Molecular Weight: 258.197

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2082756-04-3 |

|---|---|

| Molecular Formula | C8H13F3N2O4 |

| Molecular Weight | 258.197 |

| IUPAC Name | 2-(azetidin-3-yloxy)-N-methylacetamide;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C6H12N2O2.C2HF3O2/c1-7-6(9)4-10-5-2-8-3-5;3-2(4,5)1(6)7/h5,8H,2-4H2,1H3,(H,7,9);(H,6,7) |

| Standard InChI Key | GURJCONZNASXIF-UHFFFAOYSA-N |

| SMILES | CNC(=O)COC1CNC1.C(=O)(C(F)(F)F)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound is systematically named 2-(azetidin-3-yloxy)-N-methylacetamide;2,2,2-trifluoroacetic acid under IUPAC rules, reflecting its dual-component nature . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2082756-04-3 | |

| Molecular Formula | ||

| Molecular Weight | 258.19 g/mol | |

| SMILES Notation | OC(=O)C(F)(F)F.CNC(=O)COC1CNC1 | |

| InChI Key | GURJCONZNASXIF-UHFFFAOYSA-N |

The azetidine ring (a four-membered saturated heterocycle) is substituted at the 3-position with an oxygen-linked methylacetamide group, while the TFA component provides a trifluoromethyl carboxylate counterion .

Crystallographic and Conformational Analysis

X-ray diffraction data are unavailable, but computational models predict a planar azetidine ring with slight puckering due to steric strain. The acetamide side chain adopts a gauche conformation to minimize steric clash with the azetidine nitrogen . TFA’s trifluoromethyl group induces strong dipole interactions, stabilizing the ionic pair via N–H···O hydrogen bonds between the azetidine ammonium and TFA carboxylate .

Synthesis and Manufacturing

Reaction Pathways

The compound is synthesized through acid-base neutralization:

Key steps include:

-

Azetidine precursor preparation: Ring-closing metathesis or nucleophilic substitution to form the azetidine core .

-

Acetamide functionalization: Reaction of azetidin-3-ol with methyl acetamide under Mitsunobu conditions .

-

Salt formation: Equimolar mixing with TFA in polar aprotic solvents (e.g., dichloromethane), followed by lyophilization .

Optimization and Yield

Industrial batches report ≥95% purity, achieved via recrystallization from ethanol/water mixtures . Critical parameters include:

-

Temperature: 0–5°C during acid addition to prevent exothermic decomposition .

-

Solvent selection: Tetrahydrofuran enhances ionic dissociation, improving yield .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits hygroscopicity due to TFA’s hydrophilic nature, requiring desiccant storage .

Spectroscopic Characterization

-

NMR (): δ 3.12 (s, 3H, N–CH), δ 4.21 (m, 2H, OCH), δ 3.65–3.72 (m, 4H, azetidine ring) .

-

FT-IR: 1715 cm (C=O stretch, acetamide), 1678 cm (COO, TFA), 1200–1140 cm (C–F stretches) .

Pharmacological and Industrial Applications

Role in Medicinal Chemistry

Though direct therapeutic uses are undisclosed, structural analogs appear in patents for:

-

Angiogenesis inhibitors: Fumagillol derivatives targeting methionine aminopeptidase-2 .

-

Anticancer agents: Azetidine-containing prodrugs with improved bioavailability via TFA salt formation .

Material Science Applications

-

Ionic liquid precursor: TFA’s low nucleophilicity stabilizes azetidinium ions in conductive polymers .

-

Crosslinking agents: Azetidine rings participate in [2+2] cycloadditions for epoxy resins .

Environmental Impact and Regulatory Status

Environmental Persistence

Upon hydrolysis, TFA releases into ecosystems with a half-life >40 years, bioaccumulating in terrestrial plants (BCF = 12–18) . Global rainwater concentrations exceed 100 ng/L, necessitating monitoring under REACH’s PMT/vPvM criteria .

Regulatory Guidelines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume